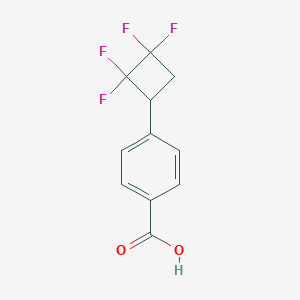

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is a chemical compound with the CAS Number: 2138351-98-9 . It has a molecular weight of 248.18 . The IUPAC name for this compound is 4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid .

Molecular Structure Analysis

The InChI code for 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is 1S/C11H8F4O2/c12-10(13)5-8(11(10,14)15)6-1-3-7(4-2-6)9(16)17/h1-4,8H,5H2,(H,16,17) . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is a powder . . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.Scientific Research Applications

Synthesis and Chemical Properties

4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid is a chemical compound with potential applications in organic synthesis and material science. Its structure, featuring a tetrafluorocyclobutyl group attached to a benzoic acid moiety, suggests its utility in synthesizing complex molecules and polymers. For instance, the synthesis of (-)-tetracycline from benzoic acid illustrates the role of benzoic acid derivatives in complex organic syntheses, highlighting the potential of tetrafluorocyclobutyl benzoic acid in similar reactions (Charest, Siegel, & Myers, 2005).

Material Science and Photoluminescence

In material science, derivatives of benzoic acid have been used in the development of novel materials with specific optical properties. The synthesis and crystal structures of lanthanide 4-benzyloxy benzoates reveal the influence of electron-withdrawing and electron-donating groups on luminescent properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010). This suggests that the tetrafluorocyclobutyl group, known for its electron-withdrawing nature, could significantly impact the luminescent properties of related compounds.

Catalysis and Chemical Reactions

The utility of benzoic acid derivatives in catalysis is demonstrated in the Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives, offering a method for selective C–H bond activation (Li, Cai, Ji, Yang, & Li, 2016). This suggests potential applications of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid in developing new catalytic methods for organic synthesis.

Environmental and Biological Applications

While the direct environmental and biological applications of 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid were not highlighted, the broad utility of benzoic acid derivatives in various fields suggests potential uses in designing environmentally friendly materials and studying biological systems. For example, the development of novel fluorescence probes that can reliably detect reactive oxygen species (ROS) illustrates the biological relevance of benzoic acid derivatives (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety and Hazards

The safety information available indicates that 4-(2,2,3,3-Tetrafluorocyclobutyl)benzoic acid has several hazard statements: H302, H315, H319, H335 . These codes correspond to hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively .

properties

IUPAC Name |

4-(2,2,3,3-tetrafluorocyclobutyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4O2/c12-10(13)5-8(11(10,14)15)6-1-3-7(4-2-6)9(16)17/h1-4,8H,5H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNZSWNRQWITRIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C1(F)F)(F)F)C2=CC=C(C=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2678800.png)

![N-(2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-2-fluorobenzamide](/img/structure/B2678803.png)

![N-(benzo[d]thiazol-6-yl)-3-(methylthio)benzamide](/img/structure/B2678805.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-7-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2678806.png)

![2-[(2,6-Dichlorobenzyl)sulfanyl]-7-(2,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2678807.png)

![3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2678809.png)

![4-morpholin-4-ylsulfonyl-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2678815.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2678816.png)

![3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide](/img/structure/B2678819.png)